molecular formula C13H10N2S B5838256 2-[(2-pyridinylthio)methyl]benzonitrile

2-[(2-pyridinylthio)methyl]benzonitrile

Cat. No.: B5838256
M. Wt: 226.30 g/mol
InChI Key: HVALTVOEPXMWGN-UHFFFAOYSA-N
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Description

2-[(2-Pyridinylthio)methyl]benzonitrile is an aromatic nitrile compound featuring a benzonitrile core substituted with a methylthio-linked pyridine moiety. Its molecular formula is C₁₃H₁₁N₂S, with a molecular weight of 227.3 g/mol. The structure consists of a benzene ring attached to a nitrile group (-CN) and a methyl group connected via a sulfur atom to a 2-pyridinyl ring. This combination of aromatic and heterocyclic groups confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or receptor targeting.

Properties

IUPAC Name

2-(pyridin-2-ylsulfanylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVALTVOEPXMWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Comparative Insights:

This may improve solubility in polar solvents .

Biological Activity: DASB demonstrates the impact of a dimethylaminomethyl group on bioactivity, enabling its use as a radioligand for serotonin transporters. This highlights how tertiary amine groups can improve blood-brain barrier penetration . The amino substituent in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile suggests possible applications in targeting enzymes or receptors via hydrogen-bonding interactions, similar to kinase inhibitors .

Safety and Handling: Chlorinated derivatives (e.g., 2-(4-chlorophenoxymethyl)benzonitrile) require adherence to GHS safety standards, including hazard labeling for skin/eye irritation . In contrast, non-halogenated analogs like 2-((4-ethylphenoxy)methyl)benzonitrile may pose fewer handling risks .

Electronic and Steric Effects :

  • The pyridine ring in the target compound introduces aromatic π-stacking capabilities and lone-pair interactions, distinguishing it from purely aliphatic or phenyl-substituted analogs. This could influence binding to metalloenzymes or aromatic receptors.

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